molecular formula C28H29Cl2PRu B8251326 Rucl2(pph3)(p-cymene)

Rucl2(pph3)(p-cymene)

Cat. No.: B8251326
M. Wt: 568.5 g/mol
InChI Key: FDSKFSUVVCGWCM-UHFFFAOYSA-L
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Description

The compound dichloro(p-cymene)ruthenium(II) triphenylphosphine RuCl2(PPh3)(p-cymene) , is a coordination complex of ruthenium. It is a chocolate brown solid that is soluble in organic solvents such as benzene. This compound is used as a precursor to other complexes, including those used in homogeneous catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichloro(p-cymene)ruthenium(II) triphenylphosphine typically involves the reaction of ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine. The reaction can be represented as follows :

2RuCl3(H2O)3+7PPh32RuCl2(PPh3)3+2HCl+5H2O+OPPh32 \text{RuCl}_3(\text{H}_2\text{O})_3 + 7 \text{PPh}_3 \rightarrow 2 \text{RuCl}_2(\text{PPh}_3)_3 + 2 \text{HCl} + 5 \text{H}_2\text{O} + \text{OPPh}_3 2RuCl3​(H2​O)3​+7PPh3​→2RuCl2​(PPh3​)3​+2HCl+5H2​O+OPPh3​

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Dichloro(p-cymene)ruthenium(II) triphenylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which dichloro(p-cymene)ruthenium(II) triphenylphosphine exerts its effects involves coordination to substrates and facilitating various chemical transformations. The compound operates through a series of steps, including insertion, reductive elimination, oxidative addition, and β-elimination . The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Uniqueness: Dichloro(p-cymene)ruthenium(II) triphenylphosphine is unique due to its specific ligand environment, which provides distinct catalytic properties and reactivity compared to other ruthenium complexes. Its ability to undergo substitution reactions and form various adducts makes it a versatile catalyst in organic synthesis.

Properties

IUPAC Name

dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h1-15H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSKFSUVVCGWCM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Cl2PRu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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